![molecular formula C15H20N2O5S B6664558 2-[3-(4-Methylsulfonylpiperazin-1-yl)-3-oxopropyl]benzoic acid](/img/structure/B6664558.png)
2-[3-(4-Methylsulfonylpiperazin-1-yl)-3-oxopropyl]benzoic acid
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Overview
Description
2-[3-(4-Methylsulfonylpiperazin-1-yl)-3-oxopropyl]benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a piperazine ring through a propyl chain The presence of a methylsulfonyl group on the piperazine ring adds to its chemical diversity and potential reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Methylsulfonylpiperazin-1-yl)-3-oxopropyl]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of piperazine with a suitable propylating agent, followed by the introduction of the methylsulfonyl group. The final step involves the coupling of the modified piperazine with benzoic acid under appropriate reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Methylsulfonylpiperazin-1-yl)-3-oxopropyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the propyl chain can be reduced to form alcohol derivatives.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
2-[3-(4-Methylsulfonylpiperazin-1-yl)-3-oxopropyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[3-(4-Methylsulfonylpiperazin-1-yl)-3-oxopropyl]benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the piperazine ring and the methylsulfonyl group can influence its binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[3-(4-Methylsulfonylpiperazin-1-yl)-3-oxopropyl]benzoic acid derivatives: Compounds with similar structures but different substituents on the piperazine ring or benzoic acid moiety.
Piperazine derivatives: Compounds containing the piperazine ring with various functional groups.
Benzoic acid derivatives: Compounds with modifications on the benzoic acid moiety.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[3-(4-methylsulfonylpiperazin-1-yl)-3-oxopropyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c1-23(21,22)17-10-8-16(9-11-17)14(18)7-6-12-4-2-3-5-13(12)15(19)20/h2-5H,6-11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIGXXHFTRXVGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CCC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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